N-(4-Bromophenyl)hydrazinecarbothioamide

Description

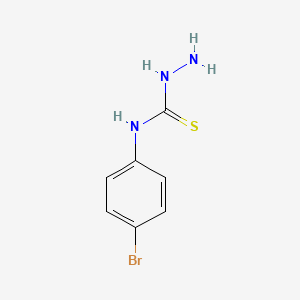

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSCWQUPJXVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181056 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-31-3 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2646-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Hydrazinecarbothioamides

Hydrazinecarbothioamides, also known as thiosemicarbazides, are crucial intermediates in the synthesis of various heterocyclic compounds and other molecules of biological interest. nih.gov Several general methodologies have been established for their preparation.

A primary and widely used method for synthesizing hydrazinecarbothioamides involves the additive reaction of hydrazine (B178648) derivatives with isothiocyanates. researchgate.netresearcher.life The reaction typically proceeds by the nucleophilic attack of a nitrogen atom of the hydrazine molecule on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). reddit.com This straightforward condensation is effective for a range of substrates, including hydrazine hydrate, phenylhydrazine, and other substituted hydrazines. researchgate.netrsc.org The reaction is often carried out in a suitable solvent like ethanol (B145695) or propanol, and the product frequently precipitates from the reaction mixture, simplifying isolation. reddit.comorientjchem.org

The isothiocyanate precursors required for the aforementioned synthesis are commonly prepared from primary amines. A robust, two-step approach involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. tandfonline.comgre.ac.uknih.gov This salt is then subjected to desulfurization using various reagents to yield the corresponding isothiocyanate. researchgate.net

Table 1: Selected Reagents for Desulfurization of Dithiocarbamates to Isothiocyanates

| Reagent/Method | Amine Type | Notes | Source |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide (DCC) | Aliphatic & Aromatic | Effective in non-aqueous systems. | tandfonline.com |

| Iron(III) chloride (FeCl₃) | Pyridyl amines | A one-pot process from the amine. | nih.gov |

| Sodium persulfate (Na₂S₂O₈) | Aliphatic & Aromatic | Green procedure using water as a solvent. | researchgate.net |

| Electrochemical Oxidation | Aliphatic & Aromatic | Mild, high-yielding, and supporting-electrolyte free. | gre.ac.uk |

Another significant route to a specific class of these compounds, 2-acyl-hydrazine-1-carbothioamides, is the reaction of carboxylic acid hydrazides with isothiocyanates. nih.govmdpi.com In this synthesis, the terminal nitrogen (N-2) of the acid hydrazide acts as the nucleophile, attacking the isothiocyanate carbon. researchgate.net This method is highly efficient and regioselective. researchgate.net The reaction is typically performed by refluxing the two components in a solvent such as absolute ethanol. orientjchem.orgturkjps.org This approach has been successfully used to synthesize a wide array of derivatives by varying both the carboxylic acid hydrazide and the isothiocyanate starting materials. mdpi.com

One-pot procedures starting from aromatic amines offer an efficient pathway to synthesize N-arylhydrazinecarbothioamides and their derivatives. mdpi.com One such method involves the successive reaction of an aromatic amine with carbon disulfide, sodium chloroacetate, and hydrazine. mdpi.com More recent one-pot syntheses have been developed for creating complex heterocyclic structures derived from hydrazinecarbothioamides. For instance, a four-component reaction involving hydrazine hydrate, an arylidene malononitrile, an isothiocyanate, and a catalyst can produce 1H-pyrazole-1-carbothioamide derivatives in a single step. biointerfaceresearch.com Similarly, one-pot syntheses starting with primary amines, carbon disulfide, and other reagents can yield substituted hydrazinecarbothioamide intermediates that are then cyclized in the same pot. nih.gov

Condensation of Hydrazine with Isothiocyanates

Specific Synthesis Protocols Involving N-(4-Bromophenyl)hydrazinecarbothioamide

This compound serves as a key building block for the synthesis of more complex molecules, particularly thiosemicarbazones, through reactions involving its hydrazine moiety.

The condensation reaction between this compound and various carbonyl compounds, such as aldehydes and ketones, is a fundamental method for synthesizing the corresponding N-(4-Bromophenyl)thiosemicarbazones. ajol.infogoogle.com This reaction involves the nucleophilic attack of the terminal primary amine group (-NH₂) of the hydrazinecarbothioamide onto the electrophilic carbonyl carbon. researchgate.net The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone (in this case, a thiosemicarbazone). researchgate.netchristuniversity.in

The reaction is typically carried out by heating the reactants in a solvent like methanol or ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. google.comresearchgate.netchristuniversity.in This methodology has been employed to synthesize a range of thiosemicarbazone derivatives by reacting this compound with various substituted ketones. google.comchristuniversity.in

Table 2: Synthesis of Thiosemicarbazones from this compound and Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Source |

|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide | Methanol | christuniversity.in |

| 4-Acetyl-N-phenylbenzenesulphonamide | N-(4-Bromophenyl)-2-{1-[4-(phenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | Heated Methanol | google.com |

| 4-Acetyl-N-(4-methoxyphenyl)benzenesulphonamide | N-(4-Bromophenyl)-2-{1-[4-(4-methoxyphenylsulphamoyl)phenyl]ethylidene}hydrazinecarbothioamide | Heated Methanol | google.com |

Condensation Reactions with Carbonyl Compounds

Formation of Thiosemicarbazones

Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)N- functional group. They are typically synthesized through the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. This reaction is fundamental to the utility of this compound, enabling its incorporation into more complex molecular frameworks. The general mechanism follows the principles of Schiff base formation. nih.gov

The reaction of this compound with various aldehydes or ketones is commonly facilitated by an acid catalyst. The process involves the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, promoted by the acid, to yield the corresponding thiosemicarbazone. The presence of the azomethine (–CR=N–) group in the resulting thiosemicarbazones introduces the possibility of E/Z isomerism. nih.gov This general method provides a straightforward pathway to a wide array of thiosemicarbazone derivatives.

The condensation of this compound with 1,5-Dibromonaphthalene-2-carbaldehyde results in the formation of (E)-2-((1,5-dibromonaphthalen-2-yl)methylene)-N-(4-bromophenyl)hydrazine-1-carbothioamide. This reaction follows the general principle of acid-catalyzed condensation. The aromatic aldehyde reacts with the hydrazinecarbothioamide in a suitable solvent, such as ethanol or methanol, often with a few drops of a mineral acid to accelerate the reaction. The resulting product incorporates both the bromophenyl and dibromonaphthalene moieties, creating a structurally complex thiosemicarbazone.

This compound reacts with derivatives of 4-Acetyl-N-phenylbenzenesulfonamide to produce thiosemicarbazones containing a sulfonamide group. In a typical synthesis, the 4-acetyl-N-phenylbenzenesulfonamide derivative is dissolved in methanol and added to a heated methanol solution of this compound. google.com The resulting solid product is then isolated by filtration. This method has been used to synthesize a series of compounds with potential anticonvulsant activity. google.com

| Reactant A | Reactant B | Product Name | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| This compound | 4-acetyl-N-phenylbenzenesulphonamide | N-(4-bromophenyl)-2-{1-[4-(phenylsulphamoyl)phenyl]ethylidene}hydrazine carbothioamide | - | - | google.com |

| This compound | 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide | N-(4-bromophenyl)-2-{1-[4-(4-methoxyphenylsulphamoyl)phenyl]ethylidene}hydrazine carbothioamide | - | - | google.com |

The synthesis of indole-based thiosemicarbazones can be achieved through the reaction of this compound with 1-Benzyl-1H-indole-3-carboxaldehyde. The general procedure involves refluxing a mixture of the aldehyde and the thiosemicarbazide in ethanol with a catalytic amount of acetic acid for several hours. rsc.org The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product that forms is filtered, washed with ethanol, and dried to yield the target thiosemicarbazone, (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-(4-bromophenyl)hydrazinecarbothioamide. rsc.org This synthesis effectively combines the indole nucleus with the thiosemicarbazone scaffold. rsc.org

Cyclization Reactions to Form Heterocyclic Systems

The thiosemicarbazones derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The presence of multiple nucleophilic centers and a reactive C=S bond allows for a range of cyclization reactions.

The reaction of thiosemicarbazones with α-halo carbonyl compounds like ethyl bromoacetate is a well-established method for synthesizing 4-thiazolidinones. In this reaction, the sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the ethyl bromoacetate and displacing the bromide ion. The subsequent intramolecular cyclization via nucleophilic attack by a nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol, yields the 4-thiazolidinone (B1220212) ring. This reaction provides a versatile route to a class of compounds known for their diverse biological activities.

Separately, this compound can serve as a precursor for 1,3,4-oxadiazoles, although this typically involves a different reaction pathway. The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of the parent thiosemicarbazide. nih.gov For instance, reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin can be used to facilitate the cyclodesulfurization process, leading to the formation of the 1,3,4-oxadiazole (B1194373) ring system. nih.gov Therefore, while both 4-thiazolidinones and 1,3,4-oxadiazoles can be synthesized from this compound, their formation from reaction with ethyl bromoacetate would proceed via distinct intermediates and conditions, with the former being the more direct product from the corresponding thiosemicarbazone.

Formation of 1,2,4-Triazoles and 1,3,4-Thiadiazoles from N-(Substituted-phenyl)-2-palmitoyl-hydrazinecarbothioamide

N-arylhydrazinecarbothioamides, also known as 4-arylthiosemicarbazides, are pivotal precursors for synthesizing five-membered heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles. cdnsciencepub.comnih.gov The cyclization pathway is typically dictated by the reaction conditions.

1,2,4-Triazole (B32235) Formation: The intramolecular cyclization of N-substituted hydrazinecarbothioamide derivatives in a basic medium is a common and effective method for synthesizing 4-aryl-1,2,4-triazole-3-thiones. nih.govnih.gov For instance, refluxing a hydrazinecarbothioamide, such as an N-(substituted-phenyl)-2-acyl-hydrazinecarbothioamide, in an aqueous solution of sodium hydroxide (B78521) (NaOH) leads to the formation of the corresponding 1,2,4-triazole-3-thione derivative. nih.govmdpi.com This reaction proceeds through an intramolecular nucleophilic attack followed by dehydration to form the stable triazole ring. Yields for this type of cyclization are often high, ranging from 70% to over 90%. nih.govmdpi.com

1,3,4-Thiadiazole (B1197879) Formation: In contrast, acidic conditions favor the formation of the 1,3,4-thiadiazole ring system. The acid-catalyzed cyclization of acyl thiosemicarbazide derivatives is a standard route to produce 2-amino-5-substituted-1,3,4-thiadiazoles. organic-chemistry.org Strong dehydrating acids, such as concentrated sulfuric acid or phosphorus oxychloride, are typically employed to facilitate the intramolecular cyclization and dehydration, leading to the thiadiazole product. Another approach involves the reaction of thiosemicarbazide intermediates with reagents like EDC·HCl in DMSO to achieve regioselective cyclization. organic-chemistry.org

The table below illustrates the typical outcomes of cyclizing a generic N-(Aryl)-2-acyl-hydrazinecarbothioamide under different conditions.

| Starting Material | Reagent/Condition | Product | Yield (%) |

| N-(Aryl)-2-acyl-hydrazinecarbothioamide | 8% NaOH, Reflux | 4-Aryl-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70-95% |

| N-(Aryl)-2-acyl-hydrazinecarbothioamide | Conc. H₂SO₄, Heat | 2-(Acylamino)-5-aryl-1,3,4-thiadiazole | Variable |

| N-(Aryl)-2-acyl-hydrazinecarbothioamide | P₂S₅ or Lawesson's Reagent | 2-Aryl-5-alkyl-1,3,4-thiadiazole | Good |

| N-(Aryl)-2-acyl-hydrazinecarbothioamide | EDC·HCl, DMSO | 2-Amino-5-substituted-1,3,4-thiadiazole | Good |

Acylation Reactions to Yield Substituted Hydrazinecarbothioamides

Acylation is a fundamental reaction for modifying the hydrazinecarbothioamide scaffold, typically occurring at the more nucleophilic N' nitrogen atom. mdpi.com This transformation is crucial for introducing diverse functional groups and for preparing precursors for further cyclization reactions. The reaction of N'-arylthiohydrazides with acylating agents such as carboxylic anhydrides leads to the formation of N'-acyl-N'-arylthiohydrazides. rsc.org

These reactions can be performed under various conditions, and the resulting acylated products are often stable intermediates. rsc.org The introduction of an acyl group is a key step in the synthesis of certain 1,3,4-thiadiazole and 1,2,4-triazole derivatives. Benzotriazole-mediated acylation has also emerged as an efficient, greener method for N-acylation reactions in water, which can be applied to a wide range of amines and their derivatives. mdpi.com

The following table summarizes representative acylation reactions on thiohydrazide derivatives.

| Thiohydrazide Substrate | Acylating Agent | Conditions | Product |

| N'-Arylbenzothiohydrazide | Acetic Anhydride | Varies | N'-Acyl-N'-arylbenzothiohydrazide |

| General Amine | N-Acylbenzotriazole | Microwave, Water | N-Acylated Amine |

| Heterocyclic Amine | Solid-supported 4-hydroxy-3-nitrobenzophenone ester | 12 hours, 60 °C | N-Acylated Heterocycle |

Hydrazinolysis Reactions

Hydrazinolysis is a critical reaction for the synthesis of the core carbohydrazide and thiocarbohydrazide structures, which serve as foundational building blocks for this compound. arkat-usa.org While not a reaction of the final compound itself, it is an essential step in the synthesis of its precursors. The preparation of carbohydrazides and thiocarbohydrazides almost exclusively relies on the hydrazinolysis of thiocarbonic acid derivatives. arkat-usa.org

One established method involves the hydrazinolysis of dithiocarbamic acid esters. cdnsciencepub.com This process can be used to generate mercaptans, but in the context of synthesizing the core structure, the reaction of hydrazine with derivatives of carbon disulfide is more direct. arkat-usa.org For example, reacting carbon disulfide with hydrazine hydrate is a primary method for producing thiocarbohydrazide. Similarly, hydrazinolysis of thiophosgene or dialkyl xanthates can also yield the desired thiocarbohydrazide backbone. arkat-usa.org

Mannich Base Formation

The Mannich reaction is a three-component condensation that forms a C-C bond, involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govajol.info The N-H protons of this compound and its derivatives, such as the corresponding thiosemicarbazones, are sufficiently acidic to act as the active hydrogen component in this reaction. ajol.info The resulting products are known as Mannich bases.

This aminoalkylation reaction is highly valuable in medicinal chemistry as it allows for the introduction of an aminoalkyl moiety, which can enhance properties like water solubility and biological activity. nih.gov The synthesis of Mannich bases from isatin-3-(4'-phenyl-3'-thiosemicarbazone), for instance, has been achieved by reacting it with formaldehyde and various secondary amines like piperidine or morpholine. ajol.info The reaction is typically carried out by refluxing equimolar quantities of the three components in a suitable solvent such as tetrahydrofuran (THF). ajol.info

Below is a table detailing the formation of Mannich bases from a representative thiosemicarbazone precursor.

| Active H Compound | Aldehyde | Amine | Conditions | Product |

| Isatin 3-(4'-phenyl-3'-thiosemicarbazone) | Formaldehyde | Piperidine | THF, Reflux | 1-(Piperidinomethyl)-isatin-3-(4'-phenyl-3'-thiosemicarbazone) |

| Isatin 3-(4'-phenyl-3'-thiosemicarbazone) | Formaldehyde | Morpholine | THF, Reflux | 1-(Morpholinomethyl)-isatin-3-(4'-phenyl-3'-thiosemicarbazone) |

| Isatin 3-(4'-phenyl-3'-thiosemicarbazone) | Formaldehyde | N-Phenylpiperazine | THF, Reflux | 1-(4-Phenylpiperazin-1-ylmethyl)-isatin-3-(4'-phenyl-3'-thiosemicarbazone) |

| Succinimide | 4-Chlorobenzaldehyde | Urea | Ethanol | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)urea |

Iii. Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the precise chemical structure of N-(4-Bromophenyl)hydrazinecarbothioamide relies heavily on several key spectroscopic techniques. These methods probe the molecule's atomic and electronic properties, offering a comprehensive characterization.

Detailed experimental ¹H-NMR data for this compound has not been reported in the surveyed literature.

¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Specific experimental ¹³C-NMR spectral data for this compound is not available in the public domain based on the conducted research.

¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a complete, published spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from data on closely related thiosemicarbazide (B42300) structures. The presence of N-H, C=S, C-N, and aromatic C-Br bonds gives rise to distinct vibrational frequencies. For instance, in related thiosemicarbazones, N-H stretching vibrations are typically observed in the region of 3100-3450 cm⁻¹. christuniversity.in

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3450 | N-H stretching | Amine and Amide (NH, NH₂) |

| ~3030 | C-H stretching | Aromatic |

| 1600 - 1620 | N-H bending | Amine (NH₂) |

| 1450 - 1580 | C=C stretching | Aromatic Ring |

| ~1250 | C=S stretching | Thioamide |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Specific mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, has not been detailed in the available research. For a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the molecular ion peak was observed at m/z 335. researchgate.net

Mass Spectrometry Data for this compound

| m/z | Ion |

|---|

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to identify chromophoric groups. There is no specific UV-Vis spectral data, such as the maximum absorption wavelengths (λmax), reported for this compound in the reviewed literature.

UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (heteroatoms) within a sample. wikipedia.orgresearchgate.net This process, typically achieved through combustion analysis, provides empirical data that is compared against the theoretical values calculated from the compound's molecular formula. wikipedia.orgnih.gov It serves as a critical checkpoint to verify the synthesis of the target compound and is a primary indicator of its bulk purity. nih.gov

For a compound to be considered pure, the experimentally found elemental percentages should closely match the calculated values, typically within a deviation of ±0.4%. nih.govnih.gov

The theoretical elemental composition of this compound is derived from its molecular formula, C₇H₈BrN₃S. synquestlabs.com In a typical research setting, the synthesized compound would be analyzed, and the results presented in a format similar to the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 34.16 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.28 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.46 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.08 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.03 |

| Total | 246.15 | 100.00 |

Note: This table presents the calculated theoretical values. Experimental results from combustion analysis would be compared to these figures to confirm the compound's identity and purity.

In published research on related thiosemicarbazide derivatives, elemental analysis results are standardly reported. For instance, the analysis of a similar compound, 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide, involved comparing the calculated and experimentally found percentages of C, H, and N to validate its synthesis. jocpr.comresearchgate.net

Purity Assessment Techniques

Beyond elemental analysis, chromatographic methods are indispensable for assessing the purity of a synthesized compound, allowing for the detection of any unreacted starting materials, byproducts, or other impurities.

Thin Layer Chromatography (TLC) is a rapid, simple, and widely used qualitative technique to monitor the progress of a chemical reaction and to assess the purity of the final product. nih.govchemmethod.com The technique involves spotting the compound onto a stationary phase (e.g., a silica (B1680970) gel plate) and allowing a liquid mobile phase (solvent system) to move up the plate via capillary action. nih.gov Different compounds travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in distinct spots.

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. nih.gov A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. In the synthesis of various thiosemicarbazide derivatives, TLC is routinely used to monitor the reaction's completion. nih.govchemmethod.com

Table 2: Representative TLC Data for Purity Assessment

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or chemical staining agent |

| Expected Result | A single spot with a specific Rf value |

| Impurity Detection | Appearance of additional spots at different Rf values |

Note: The specific mobile phase and resulting Rf value would be determined experimentally to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture. nih.govnih.gov It is a powerful tool for determining the purity of pharmaceutical ingredients and other chemical compounds with high precision. nih.gov

In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. nih.govnih.gov A detector measures the components as they elute from the column, producing a chromatogram where each peak corresponds to a different component. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks. A purity level of >95% is often required for compounds used in further studies. nih.gov

Research on related thiosemicarbazone and thiosemicarbazide derivatives has utilized RP-HPLC methods to assess their purity and stability. nih.govnih.gov These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable results. nih.gov

Table 3: Typical HPLC Conditions for Purity Analysis of Aryl Thiosemicarbazides

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A mixture of Acetonitrile and Water (isocratic or gradient elution) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detector | UV-Vis Detector (at a specific wavelength, e.g., 254 nm) |

| Data Analysis | Peak area integration to calculate percentage purity |

Note: This table outlines a general method. Specific conditions such as the exact mobile phase composition and detection wavelength are optimized for the specific compound.

Iv. Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the structural basis of ligand-target interactions and is widely used in drug design to screen for potential therapeutic agents.

The following sections detail the molecular docking studies of N-(4-Bromophenyl)hydrazinecarbothioamide and its close structural analogs with various protein targets implicated in epilepsy, bacterial infections, diabetes, and other conditions.

Molecular docking studies have explored the interaction of hydrazinecarbothioamide derivatives with key molecular targets in epilepsy, such as the γ-aminobutyric acid type A (GABA(A)) receptors. These receptors are crucial for mediating inhibitory neurotransmission in the brain, and their modulation can prevent seizures.

In a study on novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, researchers performed flexible docking studies to investigate their binding with GABA(A) delta and GABA(A) alpha-1 receptors. The findings revealed that these compounds fit well into the binding sites of these receptors. nih.gov For instance, the most active compound in the series, N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy) benzylidene]hydrazinecarbothioamide (PT 30), demonstrated significant binding. Another active compound, 2-[4-(4-Chlorophenoxy)benzylidene]-N-cyclohexylhydrazine carbothioamide (PT 4), also showed good binding properties with these epilepsy-associated molecular targets. nih.gov These interactions are believed to underlie the observed anticonvulsant effects by enhancing GABAergic neurotransmission. nih.gov While direct docking data for this compound is not specified, the strong performance of its analogs highlights the potential of the hydrazinecarbothioamide scaffold to interact favorably with GABA(A) receptors.

Table 1: Molecular Docking Interactions with Epilepsy Targets

| Compound Class | Target Protein | Key Interactions/Findings |

|---|

The thiosemicarbazone scaffold, of which this compound is a member, has been a subject of molecular docking studies against various bacterial protein targets. These studies aim to understand the mechanism of antibacterial action, which often involves the inhibition of essential enzymes like DNA gyrase. nih.govnih.gov

In one study, novel thiosemicarbazones were docked against antibacterial protein targets from Escherichia coli (PDB IDs: 2W6N, 4Z7M) and Bacillus subtilis (PDB IDs: 3EX8, 8I2D). jptcp.com Another study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives investigated their interactions with DNA gyrase from B. subtilis and S. aureus. nih.gov The results from these studies indicate that the 4-bromophenyl moiety can play a crucial role in binding. For example, compound 3k from the pyrazole (B372694) series, which features a 4-bromophenyl group, showed strong inhibitory activity against B. subtilis DNA gyrase, a finding supported by docking simulations. nih.gov These simulations help to visualize how the ligands fit into the active site of the enzyme, elucidating the structure-activity relationships. nih.gov

Table 2: Molecular Docking Interactions with Antibacterial Protein Targets

| Compound Class | Target Organism(s) | Target Protein(s) | Key Interactions/Findings |

|---|---|---|---|

| Thiosemicarbazones | E. coli, B. subtilis | Antibacterial proteins (e.g., 2W6N, 3EX8) | Docking studies performed to understand binding affinities. jptcp.com |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of thiosemicarbazone derivatives against this enzyme has been investigated through molecular docking.

Studies on newly synthesized thiosemicarbazones revealed significant binding interactions with alpha-glucosidase (PDB ID: 3WY1). jptcp.com Two particular thiosemicarbazone derivatives, WS-1 and WS-2, demonstrated strong binding energies of -8.4 and -8.6 kcal/mol, respectively. jptcp.com Similarly, another study found that a thiosemicarbazone derivative, C-1, exhibited a binding energy of -8.7 kcal/mol against alpha-glucosidase. jptcp.com While these studies did not use this compound itself, the results for analogous compounds suggest that the thiosemicarbazone core structure is well-suited for interaction with the active site of alpha-glucosidase. jptcp.comjptcp.com Research on other scaffolds, such as benzotriazole-based bis-Schiff bases containing a 4-bromophenyl moiety, has also shown that this particular substitution can influence the inhibitory potential against α-glucosidase. nih.gov

Table 3: Molecular Docking Interactions with Alpha-glucosidase

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| Thiosemicarbazones (WS-1, WS-2) | Alpha-glucosidase (PDB: 3WY1) | -8.4, -8.6 | The thiosemicarbazone scaffold showed strong binding affinity, indicating good inhibitory potential. jptcp.com |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer agents. plos.org Molecular docking has been employed to evaluate how thiosemicarbazide-related structures interact with this enzyme.

In a study focusing on new pyrrole (B145914) derivatives, a compound featuring a N′-(2-(4-Bromophenyl)acetyl)benzohydrazide moiety (compound 5i) was synthesized and docked against DHFR. mdpi.com This study and a related one provided insights into the binding modes of these compounds within the active sites of both enoyl ACP reductase and DHFR. plos.orgmdpi.com The docking results for these analogs help to identify key structural features that are critical for achieving dual inhibitory activity. plos.org Another investigation into novel hybrid molecules also utilized molecular docking to assess the potential of new scaffolds to act as inhibitors of bacterial DHFR. acs.org These computational findings are valuable for guiding the design of new, more potent DHFR inhibitors. plos.org

Table 4: Molecular Docking Interactions with Dihydrofolate Reductase (DHFR)

| Compound Class | Target Protein | Key Interactions/Findings |

|---|---|---|

| N′-(2-(4-Bromophenyl)acetyl) benzohydrazide (B10538) derivative (5i) | DHFR | This compound, an analog of the target molecule, was included in docking studies to evaluate binding interactions. mdpi.com |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Molecular docking studies have been performed to explore the binding of thiosemicarbazone and hydrazone derivatives to this enzyme.

Research on 4-bromobenzoic acid hydrazone-Schiff bases demonstrated that several compounds in this series are potent tyrosinase inhibitors, with activity surpassing that of the standard inhibitor, kojic acid. researchgate.net Docking studies were conducted to elucidate the binding interactions of these compounds within the tyrosinase active site. researchgate.net A separate quantitative structure-activity relationship (QSAR) and molecular docking study on a series of 36 thiosemicarbazone analogues also provided detailed information on the binding modes and affinity with tyrosinase. nih.gov These studies collectively suggest that the thiosemicarbazone and related hydrazone scaffolds, particularly those bearing a bromo-substituent on the phenyl ring, are promising candidates for tyrosinase inhibition. The docking results help to explain the observed inhibitory activities and guide the structural modifications needed to enhance potency. researchgate.netnih.gov

Table 5: Molecular Docking Interactions with Tyrosinase

| Compound Class | Target Protein | Key Interactions/Findings |

|---|---|---|

| 4-Bromobenzoic acid hydrazone-Schiff bases | Tyrosinase | Compounds showed potent inhibition, and docking studies explained the binding interface with the enzyme's active site. researchgate.net |

Ligand-Target Binding Interactions

Pharmacophore Pattern Elucidation and Prediction

Pharmacophore modeling is a crucial aspect of drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used to screen large compound libraries to identify new molecules with the potential for similar biological activity.

For thiosemicarbazide (B42300) derivatives, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov Analysis of various K(V)10.1 channel inhibitors, for example, generated pharmacophore models that included aromatic, hydrophobic, hydrogen bond acceptor, and positive ionizable features. nih.gov In the context of this compound, the key pharmacophoric features would likely include:

The hydrazinecarbothioamide core, capable of forming multiple hydrogen bonds.

The 4-bromophenyl ring, which provides a significant hydrophobic and aromatic feature. The bromine atom can also participate in halogen bonding.

While a specific pharmacophore model for this compound is not explicitly detailed in the reviewed literature, the common features of related bioactive molecules suggest a pattern of hydrogen bond donors/acceptors and hydrophobic/aromatic regions as critical for activity. nih.gov

Prediction of Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in the early stages of drug discovery to assess the potential of a compound to become a drug.

Various in silico tools and models are available to predict the ADME properties of chemical compounds. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's rule of five. nih.gov

For compounds structurally related to this compound, ADME predictions have been performed. For instance, online software has been used to predict high gastrointestinal absorption for certain fused 1,4-dihydropyridine (B1200194) derivatives. researchgate.net Predictive ADME studies on quinoxaline (B1680401) derivatives also aimed to assess properties like blood-brain barrier permeability (logBB) and aqueous solubility (logS). nih.gov

A general ADME profile for a compound like this compound can be inferred from its structural features. The presence of the polar hydrazinecarbothioamide group would contribute to its aqueous solubility, while the bromophenyl moiety would increase its lipophilicity. A balance of these properties is crucial for good oral absorption and distribution. Predictions for similar small molecules often suggest good absorption but also potential inhibition of cytochrome P450 (CYP) enzymes, which are key in drug metabolism. researchgate.net The table below shows a representative prediction of ADME properties for a compound with structural similarities.

| Property | Predicted Value/Characteristic | Reference |

| Gastrointestinal Absorption | High | researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Likely Low to Moderate | nih.gov |

| CYP450 Inhibition | Potential inhibitor of various isoforms (e.g., CYP3A4, CYP2D6) | researchgate.net |

| Aqueous Solubility (logS) | Moderate | nih.gov |

| Lipinski's Rule of Five | Likely Compliant | nih.gov |

This table is illustrative and based on predictions for structurally related compounds.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. This is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds.

For thiosemicarbazide and related derivatives, extensive SAR studies have been conducted. The biological activity is often modulated by the nature and position of substituents on the aromatic rings. nih.gov For example, in a series of 4-thiazolidinone (B1220212) derivatives, the introduction of a 4-bromophenyl group dramatically improved the inhibitory potency against human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov

The substituents on the phenyl ring of N-phenylhydrazinecarbothioamide derivatives play a pivotal role in determining their biological activities.

Halogen Substituents: The presence of a halogen, such as bromine or chlorine, on the aromatic ring is often a prerequisite for obtaining significant biological activity, particularly antibacterial and antiparasitic effects. mdpi.com In one study, a 3-chlorophenyl substituent, in both linear and cyclic thiosemicarbazide derivatives, resulted in the most effective compounds. mdpi.com Similarly, in another series of compounds, the introduction of a 4-bromophenyl group led to a marked increase in potency. nih.gov The position of the halogen is also critical; for example, in some thiosemicarbazide derivatives, a 3-bromo substituent on the phenyl ring showed more potent anti-amoebic effects than the unsubstituted phenyl ring. researchgate.net

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can significantly impact activity. The specific effect often depends on the biological target and the binding site interactions.

Lipophilicity: The lipophilicity of the molecule, which is influenced by the substituents, is a key factor. An increase in lipophilicity, for instance by adding a halogen, can enhance the ability of a molecule to cross cellular membranes and reach its target. mdpi.com

The table below summarizes the general influence of substituents on the biological activity of thiosemicarbazide-related structures based on various studies.

| Substituent Type | General Influence on Activity | Example Reference |

| Halogens (e.g., Br, Cl) | Often enhances antibacterial, antiparasitic, and enzyme inhibitory activity. | mdpi.com, nih.gov |

| Alkyl/Alkoxy Groups | Can modulate lipophilicity and steric interactions. | nih.gov |

| Nitro Group | Can act as a strong electron-withdrawing group, influencing binding. | nih.gov |

| Unsubstituted Phenyl | Often serves as a baseline for comparing the effects of other substituents. | researchgate.net |

This comprehensive SAR analysis underscores the importance of the 4-bromo substituent in this compound for its potential biological activities and provides a rational basis for the design of new, more potent analogues.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. By solving the Schrödinger equation, approximations of the molecular orbitals, electron distribution, and other key parameters can be obtained. These calculations are typically performed using Density Functional Theory (DFT) or post-Hartree-Fock methods like Møller-Plesset (MP2) perturbation theory, which provide a balance of accuracy and computational cost.

Highest-Energy Molecular Orbital (HOMO) and Lowest-Energy Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the thioamide group and the phenyl ring, while the LUMO would be distributed over the areas that can accept electrons. Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms of the hydrazinecarbothioamide group, while the hydrogen atoms of the N-H groups would be regions of positive potential.

Nonlinear Optical (NLO) Features

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to changes in the material's refractive index or the generation of new frequencies. The key parameters for NLO activity at the molecular level are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). Compounds with large hyperpolarizability values, often featuring donor-acceptor groups connected by a π-conjugated system, are considered promising NLO materials. A computational study of this compound would involve calculating these parameters to assess its potential for NLO applications.

Use of Gaussian 09 Program and Moller-Plesset (MP2) Method with Basis Sets (e.g., DGDZVP, 6-311G(d,p))

The computational investigations described above are typically carried out using specialized software packages, with Gaussian 09 being a widely used program. The choice of theoretical method and basis set is critical for obtaining accurate results. The Møller-Plesset (MP2) method is a post-Hartree-Fock approach that includes electron correlation effects, often leading to more accurate results than DFT for certain systems.

The basis set is a set of mathematical functions used to build the molecular orbitals. The quality of the basis set affects the accuracy of the calculation.

6-311G(d,p): This is a triple-zeta basis set from Pople and coworkers. It provides a more flexible and accurate description of the valence electrons compared to double-zeta basis sets. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are important for describing the anisotropic shape of electron clouds in molecules.

DGDZVP: This represents the DGauss Double Zeta Valence Polarization basis set. It is another type of all-electron basis set optimized for DFT calculations and is known for its efficiency and accuracy.

The selection between these methods and basis sets depends on the specific properties being investigated and the desired balance between computational accuracy and resource requirements.

In Silico Assessment of Biological Activities

The biological profile of a novel compound can be preliminarily established using a variety of computational models. These tools leverage vast databases of known chemical structures and their associated biological data to predict the activities of new, untested molecules.

In silico screening for antimicrobial activity is a primary step in identifying new antibiotic candidates. A principal method for this is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. For potential antibacterial agents, common targets are essential bacterial enzymes that are absent in eukaryotes, such as DNA gyrase or topoisomerase IV. lums.ac.irresearchgate.net

The process involves modeling the three-dimensional structure of this compound and docking it into the binding site of a selected bacterial enzyme. For example, DNA gyrase, which is crucial for bacterial DNA replication, is a well-established target for antimicrobial drugs. lums.ac.ir The docking simulation calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the enzyme's amino acid residues. nih.gov A lower binding energy suggests a more stable complex and a higher likelihood of potent inhibitory activity. Studies on structurally related hydrazinecarbothioamide and quinazoline (B50416) derivatives have successfully used this approach to predict and validate their antimicrobial potential by docking them against the ATP-active pocket of E. coli DNA gyrase B kinase. lums.ac.irnih.gov Through this method, this compound could be screened against a panel of key bacterial enzymes to predict its spectrum of antimicrobial activity.

Table 1: Illustrative Molecular Docking Results for this compound against Bacterial Targets This table is a hypothetical representation of potential docking results based on common findings for similar compounds.

| Bacterial Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

|---|---|---|---|

| E. coli DNA Gyrase B (e.g., 1KZN) | -7.8 | Asp73, Gly77, Thr165 | Hydrogen Bond, Hydrophobic |

| S. aureus Topoisomerase IV (e.g., 2XCT) | -7.2 | Ser79, Asp83 | Hydrogen Bond |

| M. tuberculosis Enoyl-ACP Reductase (InhA) | -6.9 | Tyr158, Met199 | Pi-Alkyl, Halogen Bond |

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The algorithm works by comparing the structure of the query compound against a large database of known biologically active substances. nih.gov The result is presented as a list of potential activities, each with a "probability to be active" (Pa) and a "probability to be inactive" (Pi). clinmedkaz.org

Activities with a Pa value greater than 0.7 are considered highly likely to be observed experimentally, while those with Pa between 0.5 and 0.7 are considered probable. clinmedkaz.org A PASS analysis of this compound would generate a broad biological activity spectrum, suggesting potential pharmacological effects, mechanisms of action, and even specific toxicities. nih.gov This allows researchers to identify unexpected therapeutic applications and prioritize experimental testing. For instance, a PASS prediction for a novel heterocyclic compound might reveal potential anti-inflammatory, enzyme inhibitory, or anticancer activities that were not initially anticipated. researchgate.net

Table 2: Illustrative PASS Prediction Results for this compound This table is a hypothetical example of a PASS prediction to illustrate the tool's output for a compound of this class. The activities and probabilities are not based on experimental data.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antifungal | 0.785 | 0.008 |

| Antibacterial | 0.752 | 0.015 |

| Monoamine oxidase B inhibitor | 0.699 | 0.021 |

| Antitubercular | 0.640 | 0.033 |

| Anti-inflammatory | 0.588 | 0.045 |

| Antineoplastic | 0.515 | 0.097 |

Chemical similarity assessment tools operate on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Web servers like SuperPred compare the 2D and 3D structural fingerprints of a query compound to a database of thousands of approved drugs and bioactive ligands. nih.govresearchgate.net

By calculating a similarity score (e.g., the Tanimoto coefficient), the tool can predict the Anatomical Therapeutic Chemical (ATC) classification of the new compound and identify its most likely molecular targets. nih.gov A high similarity score to a known drug suggests a similar mechanism of action. For this compound, a SuperPred analysis would provide hypotheses about its potential therapeutic use and specific protein targets. For example, if the compound shows high similarity to known kinase inhibitors, the server would predict specific kinases as probable targets. This approach helps in drug repositioning and in understanding the potential polypharmacology (off-target effects) of a new chemical entity. nih.gov The accuracy of such predictions can be high, with some tools reporting a correct ATC class prediction in over 75% of cases, depending on the degree of similarity. nih.govresearchgate.net

Table 3: Illustrative SuperPred Target Prediction for this compound This table is a hypothetical representation of potential predicted targets based on chemical similarity principles.

| Predicted Target Class | Specific Target Example | Basis of Prediction |

|---|---|---|

| Enzymes | Bacterial DNA gyrase | Similarity to fluoroquinolone scaffolds |

| Enzymes | Monoamine Oxidase B (MAO-B) | Similarity to known hydrazine-based inhibitors |

| Enzymes | Tyrosine Kinase | Similarity to phenylaminopyrimidine-class inhibitors |

| G-protein coupled receptors | Dopamine Receptor D2 | Structural resemblance to aryl-piperazine ligands |

V. Biological and Pharmacological Investigations

Antimicrobial Activity Studies

N-(4-Bromophenyl)hydrazinecarbothioamide, a thiosemicarbazide (B42300) derivative, has been the subject of numerous scientific inquiries to determine its efficacy as an antimicrobial agent. These studies have systematically evaluated its ability to inhibit the growth of and, in some cases, kill a variety of microorganisms, including both bacteria and fungi. The core structure of this compound is recognized as a key pharmacophore, a molecular feature responsible for its biological activity.

The antibacterial properties of this compound and its synthesized derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria. For instance, certain thiazole (B1198619) derivatives of this compound have shown promising activity against Staphylococcus aureus and Bacillus subtilis. nih.gov One study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives reported a Minimum Inhibitory Concentration (MIC) of 13.4 µM against S. aureus. nih.gov Another study focusing on N-benzamide derivatives found that a related compound, N-(4-bromophenyl)-4-hydroxybenzamide, exhibited a MIC of 6.25 µg/mL against B. subtilis. researchgate.net

Research into a series of 4-phenylpicolinohydrazonamides containing a thiosemicarbazone moiety, which is structurally related to the target compound, showed considerable activity against S. aureus ATCC 25923 and B. subtilis ATCC 6633, with MIC values of 15.6 µg/mL and 7.8 µg/mL, respectively. nih.gov

While specific data for Enterococcus faecium remains limited in the reviewed literature, the broad activity against other Gram-positive bacteria suggests potential for further investigation.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity/MIC |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Staphylococcus aureus | 13.4 µM nih.gov |

| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | 6.25 µg/mL researchgate.net |

| 4-Phenylpicolinohydrazonamide derivative | Staphylococcus aureus ATCC 25923 | 15.6 µg/mL nih.gov |

| 4-Phenylpicolinohydrazonamide derivative | Bacillus subtilis ATCC 6633 | 7.8 µg/mL nih.gov |

The efficacy of this compound derivatives extends to Gram-negative bacteria. A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives reported an MIC of 26.7 µM against Escherichia coli. nih.gov In the same study, another derivative was also active against E. coli at the same concentration. nih.gov

Investigations into bromochalcone derivatives, which share structural similarities, revealed that a 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) was active against E. coli and Salmonella typhimurium, with inhibition zones of 11 mm and 15 mm, respectively. nih.gov Furthermore, a facile synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives showed that one of the compounds had strong antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with a MIC of 6.25 mg/mL. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | Activity/MIC/Zone of Inhibition |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Escherichia coli | 26.7 µM nih.gov |

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 mm inhibition zone nih.gov |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 mm inhibition zone nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR Salmonella Typhi | 6.25 mg/mL researchgate.net |

The global health threat posed by tuberculosis has driven extensive research into new therapeutic agents. Thiosemicarbazone derivatives, including those related to this compound, have shown promise as antitubercular agents. A study on N′-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety reported very good tuberculostatic activity, with MIC values ranging from 3.1 to 12.5 µg/mL against Mycobacterium tuberculosis H37Rv and other clinical strains. nih.gov Another study on 3-benzamidopyrazine-2-carboxamide derivatives, which are structurally distinct but share the antimycobacterial target, identified compounds with MICs between 6.25 and 25 µg/mL against M. tuberculosis H37Rv.

The biological investigations of this compound and its derivatives have also encompassed their potential as antifungal agents. These studies have revealed a spectrum of activity against various fungal pathogens.

Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated their efficacy against common fungal pathogens. One derivative exhibited an MIC of 13.4 µM against Candida albicans, while another showed the same MIC value against Aspergillus niger. nih.gov A separate study on hydrazine-based compounds highlighted their fungicidal activity against C. albicans. nih.gov

Furthermore, thiosemicarbazone derivatives have been evaluated for their activity against mycotoxigenic fungi. One study reported that thiosemicarbazones had MIC values ranging from 125 to 500 µg/ml against Aspergillus flavus. nih.gov Another study on coumarinyl thiosemicarbazides found that a derivative, N-(4-chlorophenyl)-2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazine-1-carbothioamide, completely inhibited aflatoxin production by A. flavus at a concentration of 10 μg mL-1.

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungus | Activity/MIC |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Candida albicans | 13.4 µM nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Aspergillus niger | 13.4 µM nih.gov |

| Thiosemicarbazones | Aspergillus flavus | 125-500 µg/ml nih.gov |

| N-(4-chlorophenyl)-2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazine-1-carbothioamide | Aspergillus flavus | Complete inhibition of aflatoxin production at 10 µg mL-1 |

Antifungal Activity

Anticonvulsant Activity Evaluation

The thiosemicarbazide scaffold is a recognized pharmacophore in the design of anticonvulsant drugs. This has prompted investigations into this compound derivatives for their potential to manage seizures.

The anticonvulsant potential of compounds is often evaluated using a battery of standardized seizure models in rodents, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scMET), and the 6 Hz tests, which represent different types of seizures. nih.gov

In a study investigating novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, a derivative of the title compound was assessed. Specifically, compound PC 23 , identified as 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide, was found to be active in both the MES and the 6 Hz seizure models. nih.gov The activity in the MES test suggests potential efficacy against generalized tonic-clonic seizures, while activity in the 6 Hz model indicates potential for treating therapy-resistant partial seizures. nih.govnih.gov

Table 2: Anticonvulsant Activity of a this compound Derivative

| Seizure Model | Derivative Compound | Activity |

|---|---|---|

| Maximal Electroshock (MES) | PC 23 | Active nih.gov |

| 6 Hz Test | PC 23 | Active nih.gov |

Anti-diabetic Activity

The structural features of this compound are shared by other compounds that have been explored for their anti-diabetic properties. Research in this area often focuses on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which can help manage postprandial hyperglycemia.

While no studies have directly reported the anti-diabetic activity of this compound, related structures have shown promise. For instance, novel thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, with some compounds showing significant inhibitory potential. nih.gov Furthermore, various bromophenol derivatives have demonstrated efficient inhibition of these same enzymes. nih.govcidara.com Another study on a complex molecule containing a 4-bromophenyl group, 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, found that it possessed α-glucosidase inhibitory activity. These findings suggest that the broader chemical class to which this compound belongs is of interest for the development of new anti-diabetic agents.

Anticancer and Antineoplastic Properties

The this compound scaffold is a key component in the design of various novel anticancer agents. Research has demonstrated that derivatives incorporating this moiety exhibit potent effects against cancer cells through mechanisms such as inhibiting cell proliferation and inducing programmed cell death.

Inhibition of Cell Proliferation

Derivatives of this compound have shown significant antiproliferative activity against a range of human cancer cell lines. For instance, the triazine derivative, N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine , demonstrated potent inhibition of cell growth with low micromolar IC₅₀ values against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. Another derivative, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone , was found to have a high antiproliferative capacity against SMMC-7721 liver cancer cells, with an IC₅₀ value of 88 nM. nih.gov

Table 1: Inhibition of Cancer Cell Proliferation by this compound Derivatives

| Derivative Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | MCF-7 (Breast) | 4.53 ± 0.30 | nih.gov |

| HCT-116 (Colon) | 0.50 ± 0.080 | nih.gov | |

| HepG2 (Liver) | 3.01 ± 0.49 | nih.gov | |

| (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone | SMMC-7721 (Liver) | 0.088 | nih.gov |

Induction of Apoptosis

A key mechanism for the anticancer action of these derivatives is the induction of apoptosis, or programmed cell death. The compound (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone was shown to induce apoptosis in SMMC-7721 cells by modulating the expression of downstream signaling molecules associated with the mitochondrial pathway of apoptosis. nih.gov This process is linked to endoplasmic reticulum stress, which ultimately leads to cell death. nih.gov Similarly, other research has identified novel agents based on related structures that induce apoptosis in breast cancer cells, with flow cytometric analysis confirming a significant reduction in cell viability. nih.gov

Screening Against Human Cancer Cell Lines (e.g., NCI60 panel)

The National Cancer Institute's (NCI) 60-cell line panel is a standard for screening potential anticancer agents. nih.govnih.gov While data for this compound itself is not specified, related triazole analogs have been evaluated using the NCI protocol. mdpi.comresearchgate.net A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a bromophenyl structural element, demonstrated significant anticancer activity at a 10⁻⁵ M concentration. mdpi.comresearchgate.net

Within this series, compound 4e was most effective against the CNS cancer cell line SNB-75, achieving a percent growth inhibition (PGI) of 41.25%. mdpi.comresearchgate.net Another analog, 4i , was identified as the most promising in the series, showing notable activity against five different cancer cell lines with the following PGIs:

SNB-75 (CNS Cancer): 38.94% mdpi.comresearchgate.net

UO-31 (Renal Cancer): 30.14% mdpi.comresearchgate.net

CCRF-CEM (Leukemia): 26.92% mdpi.comresearchgate.net

EKVX (Non-Small Cell Lung Cancer): 26.61% mdpi.comresearchgate.net

OVCAR-5 (Ovarian Cancer): 23.12% mdpi.comresearchgate.net

These screenings highlight the potential of the bromophenyl moiety in designing compounds with broad-spectrum anticancer activity. mdpi.comresearchgate.net

Antiviral Activity

The therapeutic potential of this compound derivatives extends to antiviral applications. The core hydrazinecarbothioamide structure is found in various compounds with established biological activity, including antiviral properties. nih.gov Research into related heterocyclic compounds has shown that they can interfere with multiple stages of a viral life cycle. nih.gov While specific studies on this compound are limited, research on similar molecular scaffolds provides a rationale for their potential modification to develop new antiviral agents. nih.gov

Antioxidant Activity

The hydrazinecarbothioamide functional group is recognized for its contribution to antioxidant activity. nih.gov Compounds containing this moiety can scavenge free radicals, which are implicated in a variety of diseases. Studies on derivatives have confirmed this potential. For example, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to have a DPPH radical scavenging activity 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov

In another study, a series of hydrazinecarbothioamides demonstrated excellent antioxidant activity in the DPPH assay, with IC₅₀ values superior to the commercial antioxidants BHA and BHT. mdpi.comresearchgate.net This suggests that the core structure is a promising backbone for the development of potent antioxidant agents. mdpi.comresearchgate.net

Table 2: Antioxidant Activity of Hydrazinecarbothioamide Derivatives (DPPH Assay)

| Compound/Derivative | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Hydrazinecarbothioamide 4 | 39.39 | mdpi.com |

| Hydrazinecarbothioamide 5 | 39.79 | mdpi.com |

| Hydrazinecarbothioamide 6 | 42.32 | mdpi.com |

| BHA (Standard) | 51.62 | mdpi.com |

| Ascorbic Acid (Standard) | 107.67 | mdpi.com |

| BHT (Standard) | 423.37 | mdpi.com |

Vi. Coordination Chemistry Research

Metal Complex Formation with N-(4-Bromophenyl)hydrazinecarbothioamide and its Derivatives

This compound and its derivatives are effective chelating agents, readily forming stable complexes with a variety of metal ions. The formation of these complexes often occurs through the reaction of the ligand with metal salts in a suitable solvent, sometimes under reflux. jocpr.com The coordination ability is attributed to the presence of nitrogen and sulfur donor atoms in the thiosemicarbazide (B42300) backbone, which allows for the formation of stable chelate rings with the metal center. mdpi.comnih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.gov

Thiosemicarbazones, the class of compounds to which derivatives of this compound belong, typically act as bidentate ligands. mdpi.comnih.gov Coordination generally involves the sulfur atom of the thione group (C=S) and the hydrazinic nitrogen atom, forming a stable five-membered chelate ring. jocpr.commdpi.com In this bidentate mode, the ligand coordinates as a neutral molecule or as a deprotonated anion.

In some cases, when a third potential donor site is incorporated into the ligand's molecular structure (e.g., a hydroxyl or pyridyl group), these ligands can exhibit tridentate coordination. mdpi.com This versatility in coordination modes (N,S-bidentate, O,N,S- or N,N,S-tridentate) allows for the synthesis of a wide range of metal complexes with diverse geometries and properties. mdpi.comnih.gov

Lanthanide (III) coordination compounds have garnered considerable attention due to their unique luminescent, magnetic, and catalytic properties. amazonaws.comnih.gov Hydrazone derivatives of hydrazinecarbothioamides, similar in structure to this compound, have been used to synthesize lanthanide (III) complexes. amazonaws.com These complexes are explored for their potential as fluorescent probes, MRI agents, and for their therapeutic activities, including antitumor and antimicrobial properties. amazonaws.com

The large ionic radii of lanthanide ions allow for high coordination numbers, and they are typically hard acids, preferring coordination with oxygen donor atoms, though nitrogen and sulfur coordination is also observed. nih.gov While specific studies on this compound with lanthanides are not extensively detailed in the provided results, the general behavior of similar ligands suggests that they can form stable complexes. For instance, lanthanide complexes with other hydrazinecarbothioamide ligands have been synthesized and characterized, showing electrolytic nature in solution and high coordination numbers. researchgate.net The luminescent properties of these complexes are a key area of research, with studies showing characteristic emission peaks for ions like Eu(III). nih.gov

Transition metals, with their partially filled d-orbitals and variable oxidation states, form a vast array of complexes with thiosemicarbazide derivatives. mdpi.comnih.gov These complexes are significant in fields ranging from catalysis to medicinal chemistry. mdpi.comscilit.com Research has documented the synthesis of Cu(II), Co(II), and Ni(II) complexes with derivatives of this compound. jocpr.com

For example, the reaction of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide with metal chlorides of Cu(II), Co(II), and Ni(II) in a 2:1 ligand-to-metal ratio yields stable solid complexes. jocpr.com The resulting complexes often exhibit different geometries, such as octahedral or square-planar, depending on the metal ion and coordination environment. nih.govnih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with a Derivative of this compound

| Metal Ion | Ligand | Synthesis Conditions | Reference |

|---|---|---|---|

| Cu(II) | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Refluxed in 1,4-dioxane (B91453) for 24 hours | jocpr.com |

| Co(II) | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Refluxed in 1,4-dioxane for 24 hours | jocpr.com |

Structural Elucidation of Metal Complexes

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal ion. wiley.com By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the absorption bands of key functional groups can be observed, indicating their involvement in coordination. jocpr.comnih.gov

Coordination through the thione sulfur atom and the hydrazinic nitrogen atom is typically inferred from the following spectral changes:

ν(N-H) band: The stretching vibration of the N-H group, typically observed around 3444 cm⁻¹ in the free ligand, may shift or change in intensity upon complexation, suggesting the involvement of the adjacent nitrogen atom in binding. christuniversity.in

ν(C=S) band: The band corresponding to the C=S stretching vibration often shifts to a lower frequency (wavenumber) in the complex. This indicates a weakening of the C=S double bond character upon coordination of the sulfur atom to the metal ion. nih.gov

New Bands: The appearance of new bands in the far-IR region of the spectrum of the complex, which are absent in the ligand's spectrum, can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov

Table 2: Key IR Spectral Bands for Ligand Coordination Analysis

| Functional Group | Typical Wavenumber (Free Ligand) | Change Upon Complexation | Implication | Reference |

|---|---|---|---|---|

| N-H | ~3100-3450 cm⁻¹ | Shift to lower or higher frequency | Involvement of hydrazinic nitrogen in coordination | nih.govchristuniversity.in |

| C=N | ~1600-1650 cm⁻¹ | Shift in frequency | Coordination via azomethine nitrogen (in thiosemicarbazones) | jocpr.com |

| C=S | ~750-850 cm⁻¹ and ~1050-1200 cm⁻¹ | Shift to lower frequency | Coordination via thione sulfur | nih.gov |

| M-N | ~400-500 cm⁻¹ | Appears in complex | Formation of a metal-nitrogen bond | nih.gov |

Biological Activities of Metal Complexes

A significant driver for research into metal complexes of thiosemicarbazides is their wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govamazonaws.com It is a well-established principle that the biological activity of these ligands can be significantly enhanced upon chelation with a metal ion. nih.govmdpi.com This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid membranes of microorganisms, disrupting normal cellular processes. mdpi.com

Metal complexes of this compound and its derivatives have been screened against various pathogens. nih.govnih.gov For example, studies on related transition metal complexes have shown stronger antibacterial activity against bacteria like E. coli and S. aureus compared to the free ligand. nih.gov The nature of the metal ion plays a crucial role in the biological activity, with different metals conferring varying degrees of potency and spectrum of activity. mdpi.com For instance, in some studies, copper(II) complexes have demonstrated higher activity against a range of bacteria, while cobalt(II) complexes showed potent antifungal activity. mdpi.com

Enhanced Biological Properties Compared to Free Ligands

A common theme in the study of thiosemicarbazone and hydrazinecarbothioamide metal complexes is the observation that their biological activities are often enhanced upon coordination to a metal center. nih.govnih.gov This potentiation is frequently attributed to the principles of chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand leads to an increased lipophilicity of the complex. nih.gov This increased lipophilicity can, in turn, facilitate the passage of the complex across the lipid membranes of cells, thereby increasing its bioavailability and efficacy at the target site.